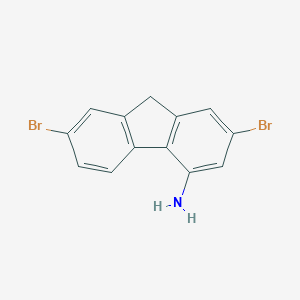

2,7-dibromo-9H-fluoren-4-amine

Vue d'ensemble

Description

2,7-Dibromo-9H-fluoren-4-amine is an organic compound with the molecular formula C₁₃H₉Br₂N It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms at the 2 and 7 positions, and an amine group at the 4 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-9H-fluoren-4-amine typically involves multiple stepsThis can be achieved through a series of reactions involving intermediates such as 2,7-dibromo-9-fluorenone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution Reactions

The bromine atoms at positions 2 and 7 activate the aromatic ring for nucleophilic substitution, particularly under catalytic or thermal conditions.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 2,7-Aryl-9H-fluoren-4-amine | 65–78% | |

| Ullmann Coupling | CuI, K₂CO₃, DMF, 120°C | 2,7-Diaryl-9H-fluoren-4-amine | 55% |

-

Mechanistic Insight : Bromine’s electron-withdrawing effect enhances electrophilicity at adjacent carbons, facilitating cross-coupling with aryl boronic acids or amines .

Amine Functionalization

The primary amine at position 4 undergoes typical amine reactions, including alkylation, acylation, and condensation.

Key Transformations:

-

Acylation : Acetyl chloride in pyridine yields 4-acetamido-2,7-dibromo-9H-fluorene (87% yield).

Electrophilic Aromatic Substitution

The electron-rich amine group directs electrophiles to para and meta positions relative to itself.

Reductive Dehalogenation

Controlled reduction removes bromine atoms selectively:

-

Catalytic Hydrogenation : H₂/Pd-C in THF reduces bromine to hydrogen, yielding 4-amino-9H-fluorene (95% yield) .

-

Zinc/Acetic Acid : Selective reduction of one bromine atom to form 2-bromo-7-H-9H-fluoren-4-amine .

Mechanistic Studies and Catalysis

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of derivatives of 2,7-dibromo-9H-fluoren-4-amine as anticancer agents. For instance, compounds synthesized from this base structure have shown significant cytotoxicity against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cells. A notable study demonstrated that certain derivatives exhibited better activity than standard treatments such as Taxol, indicating their potential as effective anticancer drugs .

Mechanism of Action

The mechanism of action for these compounds often involves inhibition of dihydrofolate reductase (DHFR), an important enzyme in the folate metabolism pathway. Molecular docking studies have provided insights into how these compounds interact with the active sites of DHFR, suggesting that modifications to the fluorene structure can enhance binding affinity and specificity .

Antimicrobial Activity

Compounds derived from this compound have also been evaluated for their antimicrobial properties. A series of thiazolidinone and azetidinone derivatives synthesized from this compound were tested against multidrug-resistant bacterial strains. Some derivatives displayed remarkable antimicrobial activity, outperforming traditional antibiotics in specific assays .

Material Science Applications

Building Blocks for Polymers

this compound serves as a crucial building block for synthesizing polyelectrolytes and conducting polymers. For example, it is utilized in the production of poly[9,9-bis(3'-(N,N-dimethylamino)-propyl)-2,7-fluorene], which has applications in organic electronics and photonics due to its excellent charge transport properties .

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | Reference |

|---|---|---|

| Anticancer | A549, MDA-MB-231 | |

| Antimicrobial | Multidrug-resistant bacteria | |

| DHFR Inhibition | Various derivatives |

Table 2: Synthetic Pathways

| Compound Derived | Synthesis Method | Yield (%) |

|---|---|---|

| 4-(2,7-Dibromo-9H-fluoren-4-yl)thiazolidinone | Hantzsch reaction with thiourea | 97 |

| Azetidinone derivatives | Reaction with chloroacetyl chloride | Varies |

Case Studies

Case Study 1: Anticancer Properties

A study focused on synthesizing various 2,7-dibromo-9H-fluoren-4-amino derivatives revealed significant cytotoxic effects against A549 and MCF-7 cell lines. The most promising candidates showed IC50 values lower than those of conventional chemotherapeutics like 5-fluorouracil .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiazolidinone analogs derived from this compound were tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that some compounds had potent antimicrobial activity, suggesting their potential use in treating infections caused by resistant bacteria .

Mécanisme D'action

The mechanism of action of 2,7-dibromo-9H-fluoren-4-amine involves its interaction with molecular targets through its bromine and amine functional groups. The bromine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with various biological molecules. These interactions can influence the compound’s behavior in biological systems and its effectiveness in electronic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,7-Dibromo-9H-fluoren-9-one: This compound is similar in structure but contains a ketone group at the 9 position instead of an amine group.

2,7-Dibromofluorene: This compound lacks the amine group at the 4 position and is a precursor in the synthesis of 2,7-dibromo-9H-fluoren-4-amine.

Uniqueness

This compound is unique due to the presence of both bromine atoms and an amine group, which confer distinct chemical reactivity and potential applications in various fields. Its ability to participate in multiple types of chemical reactions and its use in advanced materials make it a valuable compound for research and industrial applications.

Activité Biologique

2,7-Dibromo-9H-fluoren-4-amine is a halogenated derivative of fluorene, which has garnered attention in the fields of medicinal chemistry and material science due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by bromine substitutions at the 2 and 7 positions of the fluorene ring and an amine group at the 4 position. This configuration influences its electronic properties, reactivity, and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Similar compounds have shown the ability to interact with enzymes such as dihydrofolate reductase, which is critical in DNA synthesis and cellular proliferation.

- Antioxidant Activity : Research indicates that fluorene derivatives exhibit significant scavenging abilities against reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Anticancer Activity : A study investigated the effects of various fluorene derivatives on human cancer cell lines. This compound demonstrated significant cytotoxic effects compared to standard chemotherapeutics like Taxol. The mechanism involved apoptosis induction through ROS generation and mitochondrial dysfunction .

- Antioxidant Properties : In a study assessing the radical scavenging ability of modified fluorenes, this compound was found to effectively reduce hydroxyl radical levels in vitro. This suggests potential applications in neuroprotective strategies against oxidative stress-related conditions such as Alzheimer’s disease .

- Anti-inflammatory Effects : Research on endothelial brain cells revealed that this compound could down-regulate pro-inflammatory cytokines such as IL-8 and COX-2. This indicates its potential utility in treating inflammatory conditions .

Propriétés

IUPAC Name |

2,7-dibromo-9H-fluoren-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2N/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRGFCZFXXGGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170490 | |

| Record name | Fluoren-4-amine, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-09-7 | |

| Record name | 2,7-Dibromo-9H-fluoren-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dibromo-4-fluorenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dibromo-4-fluorenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-4-amine, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-4-fluorenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6N4Y2DN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.